![molecular formula C18H19BrClN3 B5713687 N-(4-bromobenzylidene)-4-(4-chlorobenzyl)-1-piperazinamine](/img/structure/B5713687.png)
N-(4-bromobenzylidene)-4-(4-chlorobenzyl)-1-piperazinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromobenzylidene)-4-(4-chlorobenzyl)-1-piperazinamine, commonly known as BBR-3576, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This molecule has a unique chemical structure that allows it to interact with specific cellular targets, making it a promising candidate for the treatment of various diseases.
Mechanism of Action
BBR-3576 exerts its effects by interacting with specific cellular targets, including enzymes and receptors. The exact mechanism of action of BBR-3576 varies depending on the specific target, but it generally involves the inhibition of enzymatic activity or the modulation of receptor signaling pathways.
Biochemical and Physiological Effects:
BBR-3576 has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, the modulation of gene expression, and the improvement of metabolic function. These effects are mediated by the interaction of BBR-3576 with specific cellular targets, as discussed above.
Advantages and Limitations for Lab Experiments
BBR-3576 has several advantages for use in lab experiments, including its high purity and potency, as well as its well-characterized mechanism of action. However, there are also some limitations to the use of BBR-3576, including its potential toxicity and the need for careful dosing and administration.
Future Directions
There are several future directions for research on BBR-3576, including the development of new synthetic methods for the compound, the identification of new cellular targets for the molecule, and the exploration of its potential therapeutic applications in additional disease areas. Additionally, further research is needed to fully understand the mechanisms of action of BBR-3576 and to optimize its use in scientific research.
Synthesis Methods
The synthesis of BBR-3576 involves several steps, including the reaction of 4-bromobenzaldehyde with 4-chlorobenzylamine to form an intermediate compound, which is then treated with piperazine to yield the final product. The synthesis process has been optimized to ensure high yield and purity of the compound, making it suitable for use in scientific research.
Scientific Research Applications
BBR-3576 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. In cancer research, BBR-3576 has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In diabetes research, BBR-3576 has been found to improve glucose metabolism and insulin sensitivity. In neurological research, BBR-3576 has been shown to have neuroprotective effects and improve cognitive function.
properties
IUPAC Name |
(E)-1-(4-bromophenyl)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrClN3/c19-17-5-1-15(2-6-17)13-21-23-11-9-22(10-12-23)14-16-3-7-18(20)8-4-16/h1-8,13H,9-12,14H2/b21-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJRXUYYSUMLSA-FYJGNVAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromobenzylidene)-4-(4-chlorobenzyl)-1-piperazinamine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.